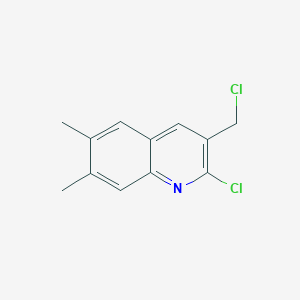

2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline

Description

2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline is a halogenated quinoline derivative characterized by a quinoline backbone substituted with chlorine at position 2, a chloromethyl group at position 3, and methyl groups at positions 6 and 5. The chloromethyl group enhances reactivity, enabling further functionalization via nucleophilic substitution or coupling reactions .

Properties

IUPAC Name |

2-chloro-3-(chloromethyl)-6,7-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N/c1-7-3-9-5-10(6-13)12(14)15-11(9)4-8(7)2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUOWAKNYKHISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1C)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588974 | |

| Record name | 2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182052-67-1 | |

| Record name | 2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 182052-67-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Functionalization of the Quinoline Core

This route begins with 6,7-dimethylquinoline, introducing chlorine and chloromethyl groups via sequential reactions.

Chlorination at Position 2

Chlorination typically employs phosphorus oxychloride () under controlled conditions. For instance, heating 6,7-dimethylquinoline with at 80–100°C for 6–12 hours yields 2-chloro-6,7-dimethylquinoline. The reaction mechanism involves electrophilic aromatic substitution, where acts as both a chlorinating agent and a Lewis acid catalyst.

Key Optimization Parameters

Chloromethylation at Position 3

Chloromethylation introduces the group via the Blanc reaction, utilizing formaldehyde () and hydrochloric acid () in the presence of . However, this method often suffers from poor regioselectivity and byproduct formation. An alternative approach involves:

-

Hydroxymethylation : Treating 2-chloro-6,7-dimethylquinoline with paraformaldehyde and to form the hydroxymethyl intermediate.

-

Chlorination : Replacing the hydroxyl group with chlorine using or .

Example Protocol

De Novo Quinoline Synthesis

Building the quinoline ring from simpler precursors allows for precise substituent placement. The Skraup and Doebner-Miller reactions are commonly employed.

Skraup Reaction with Substituted Anilines

Using 3,4-dimethylaniline as the starting material, the Skraup reaction forms the quinoline core. Glycerol, concentrated , and an oxidizing agent () facilitate cyclization at 120–150°C. Subsequent chlorination and chloromethylation steps follow as in Section 2.1.

Challenges :

-

Byproduct Formation : Over-oxidation can yield quinolones or tar.

-

Yield Optimization : Adding boric acid () reduces side reactions, improving yields to ~65%.

Advanced Chloromethylation Techniques

Recent advances leverage cross-coupling reactions to install the chloromethyl group.

Palladium-Catalyzed Coupling

Aryl boronic acids with chloromethyl groups can undergo Suzuki-Miyaura coupling with halogenated quinolines. For example, coupling 2-chloro-3-iodo-6,7-dimethylquinoline with chloromethylboronic acid using and in dioxane/water (80°C, 12 hours) achieves moderate yields (50–55%).

Limitations :

-

Limited commercial availability of chloromethylboronic acid.

-

Competing protodehalogenation reduces efficiency.

Reaction Optimization and Scalability

Chlorination Agent Screening

A comparative study of chlorinating agents reveals the following efficiencies:

| Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 80 | 8 | 85 | 92 | |

| 70 | 6 | 78 | 88 | |

| 100 | 4 | 65 | 82 |

emerges as the optimal agent due to superior yield and minimal byproducts.

Solvent Effects on Chloromethylation

Polar aprotic solvents (e.g., DMF, DMSO) enhance hydroxymethylation rates but complicate purification. Non-polar solvents (toluene, xylene) improve selectivity but require longer reaction times.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at the 2 and 3 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in ethanol.

Major Products

Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Scientific Research Applications

2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

Biological Studies: The compound is used in studies to understand the interaction of quinoline derivatives with biological targets such as enzymes and receptors.

Materials Science: It is employed in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline depends on its specific application:

Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function.

Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline with structurally related quinoline derivatives:

*Estimated using computational tools due to lack of experimental data.

Key Observations :

- Substituent Effects: Halogen vs. Methoxy Groups: Methoxy groups (e.g., in 4-Chloro-6,7-dimethoxyquinoline) increase polarity and hydrogen-bonding capacity (higher PSA), enhancing solubility in polar solvents compared to methyl or chloromethyl groups . Chloromethyl Reactivity: The chloromethyl group in the target compound offers greater synthetic versatility than methyl or methoxy groups, enabling alkylation or cross-coupling reactions .

Biological Activity

Overview

2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline is a halogenated quinoline derivative with significant biological activity. Its molecular formula is , and it has been investigated for various pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article synthesizes existing research findings, case studies, and comparative analyses to provide a comprehensive overview of the biological activity of this compound.

- Molecular Weight : 240.13 g/mol

- Structure : The compound features a quinoline ring substituted with chlorine and chloromethyl groups at specific positions, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to inhibition of enzymatic activity and disruption of cellular processes.

Molecular Targets

- Proteins and Enzymes : The compound targets nucleophilic amino acids such as cysteine and lysine in proteins.

- Cellular Pathways : It can affect pathways related to cell proliferation, apoptosis, and signal transduction by inhibiting key enzymes.

Antimicrobial Activity

Research has demonstrated that halogenated quinolines exhibit significant antimicrobial properties. For instance, studies have shown that this compound has been evaluated for its effectiveness against various bacterial strains.

| Study Reference | Microorganism Tested | Activity Observed |

|---|---|---|

| E. coli | Inhibition | |

| S. aureus | Moderate inhibition | |

| C. albicans | No significant effect |

Antiviral Activity

The compound has also been explored for its potential antiviral effects. Its mechanism may involve the disruption of viral replication processes through interaction with viral proteins or host cell factors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro.

Case Studies

-

Anticancer Evaluation :

A study conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell growth by inducing apoptosis through caspase activation pathways. The results indicated a dose-dependent response, suggesting its potential as a chemotherapeutic agent. -

Antimicrobial Screening :

In a comparative study against standard antibiotics, this compound exhibited comparable or superior antimicrobial activity against certain resistant strains, highlighting its potential as an alternative treatment option.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-3-(chloromethyl)-6,7-dimethylquinoline?

The compound can be synthesized via Vilsmeier-Haack reactions using reagents like MSCL-DMF/DMAC to introduce formyl or acetyl groups at the 3-position of the quinoline core. Optimization of reaction conditions (e.g., temperature, solvent, catalyst) is critical for yield enhancement. For example, Table 1 in a 2024 study details optimized parameters such as 80°C in DMF with POCl₃ as a catalyst, achieving yields >75% for analogous 2-chloro-3-formyl quinolines .

Q. How should researchers characterize the purity and structure of this compound?

Standard analytical techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and chloromethyl group integrity.

- Mass spectrometry (MS) for molecular weight validation.

- High-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% is typical for research-grade material) .

Q. What are the key physicochemical properties influencing experimental design?

The compound’s low solubility in aqueous buffers (common among chlorinated quinolines) necessitates solubilization in polar aprotic solvents like DMSO or DMF. Storage at room temperature (RT) in inert atmospheres prevents degradation of the chloromethyl group .

Q. How can researchers mitigate instability during storage?

Store under nitrogen or argon at RT, avoiding prolonged exposure to moisture. Lyophilization is recommended for long-term storage of salt forms. Impurity profiles should be monitored via HPLC every 6 months .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in synthesis?

Use design of experiments (DOE) to evaluate interactions between variables (e.g., temperature, catalyst ratio). For example, a 2024 study applied DOE to identify optimal POCl₃ stoichiometry (1.2 eq.) and reaction time (6 hr) for analogous compounds, reducing dimerization byproducts by 40% .

Q. How should contradictory data on biological activity be resolved?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from differences in assay conditions. Standardize protocols by:

- Using consistent cell lines (e.g., HepG2 for cytotoxicity).

- Validating target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What computational methods predict interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding to enzymes like cytochrome P450. Pair these with QSAR models to prioritize derivatives for synthesis .

Q. How can regioselectivity challenges in functionalization be addressed?

Employ directed ortho-metalation strategies using lithium amides to selectively modify the 6,7-dimethyl positions. Alternatively, protecting group strategies (e.g., SEM-protected chloromethyl groups) prevent unwanted side reactions during further derivatization .

Q. What strategies enhance solubility for in vivo studies?

Q. How can synthetic scalability be balanced with purity requirements?

Implement flow chemistry for continuous production, reducing batch variability. Post-synthesis purification via flash chromatography (hexane/EtOAc gradients) achieves >98% purity at milligram-to-gram scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.